molecular formula C20H26N4O3 B11285740 Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate

Cat. No.: B11285740
M. Wt: 370.4 g/mol
InChI Key: VRYPMGUDILFCGY-UHFFFAOYSA-N
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Description

Methyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate is a complex organic compound that features a piperazine ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable alkylating agent to introduce the pyridine moiety.

    Carbamate Formation: The intermediate product is then reacted with methyl chloroformate under basic conditions to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the pyridine ring.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various receptors in the brain.

    Biochemistry: Research includes its role in enzyme inhibition and protein binding studies.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to certain receptors in the brain, modulating their activity.

    Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the pyridine and carbamate moieties.

    Pyridine Derivatives: Compounds like 3-pyridylmethylamine share the pyridine ring but differ in other functional groups.

    Carbamate Compounds: Methyl carbamate is a simpler analog without the piperazine and pyridine rings.

Uniqueness

Methyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

methyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate

InChI

InChI=1S/C20H26N4O3/c1-26-18-7-5-17(6-8-18)23-10-12-24(13-11-23)19(15-22-20(25)27-2)16-4-3-9-21-14-16/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,25)

InChI Key

VRYPMGUDILFCGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OC)C3=CN=CC=C3

Origin of Product

United States

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